1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-fluoro-5-trifluorophenyl)urea

Description

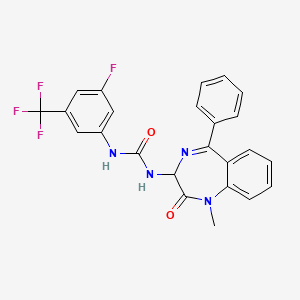

This compound belongs to the 1,4-diazepin-3-yl urea class, characterized by a seven-membered diazepine ring fused with a phenyl group at position 5 and a methyl group at position 1. The urea moiety is substituted with a 3-fluoro-5-trifluorophenyl group, which introduces strong electron-withdrawing properties and enhanced lipophilicity. The trifluoromethyl (CF₃) and fluorine atoms likely improve metabolic stability and target binding affinity compared to non-fluorinated analogs .

Properties

IUPAC Name |

1-[3-fluoro-5-(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F4N4O2/c1-32-19-10-6-5-9-18(19)20(14-7-3-2-4-8-14)30-21(22(32)33)31-23(34)29-17-12-15(24(26,27)28)11-16(25)13-17/h2-13,21H,1H3,(H2,29,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXYVGOJVCSIBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=CC(=C3)C(F)(F)F)F)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-fluoro-5-trifluorophenyl)urea has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 475.5 g/mol . The compound features a diazepine core which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Initial studies have shown that derivatives of diazepine compounds can possess significant antibacterial properties. For instance, related compounds have demonstrated efficacy against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range .

- Anticancer Properties : Some derivatives have been tested for their ability to inhibit cancer cell proliferation. The half-maximal inhibitory concentration (IC50) values for certain derivatives have been reported, indicating potential effectiveness in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It is hypothesized that the diazepine structure may interact with specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation : The compound may also act as a modulator of various receptors involved in cell signaling pathways, affecting cellular responses to stimuli.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various diazepine derivatives, including the target compound. Results indicated that certain derivatives exhibited superior activity compared to standard antibiotics like ciprofloxacin. For example:

| Compound | MIC (μM) | Target Organism |

|---|---|---|

| 4a | 3.12 | Staphylococcus aureus |

| 4b | 3.12 | Escherichia coli |

| Control | 6.25 | Ciprofloxacin |

Case Study 2: Anticancer Activity

Another study focused on the anticancer potential of diazepine derivatives, reporting IC50 values that suggest strong inhibitory effects on cancer cell lines:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 12m | 5.0 | HepG2 (liver cancer) |

| 12q | 7.5 | MCF7 (breast cancer) |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to four analogs from the evidence, focusing on substituent variations and their biochemical implications:

Substituent Analysis

*Calculated based on structural similarity to analogs.

Key Structural and Functional Differences

- Lipophilicity : The CF₃ group (logP ~2.1) increases lipophilicity compared to the difluorophenyl (logP ~1.8) or tetrazole-containing analogs (logP ~1.5) .

- Metabolic Stability : Fluorinated aromatic rings (as in the target and ) resist cytochrome P450-mediated oxidation more effectively than methylated analogs .

Research Findings and Implications

Receptor Binding and Selectivity

- Analogs with fluorinated aryl groups (e.g., ) show higher affinity for GABAₐ receptors compared to non-fluorinated derivatives . The target’s CF₃ group may further amplify this effect.

- The tetrazole-containing compound exhibits improved water solubility due to the ionizable tetrazole ring, suggesting a trade-off between lipophilicity and bioavailability.

Pharmacokinetic Predictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.